[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Overview
Description
Indole derivatives are a class of compounds that have a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate” undergoes are not specified in the sources I found.Scientific Research Applications
Regioselective Synthesis
Research demonstrates the potential of indole derivatives for regioselective synthesis. For instance, aromatic amines can undergo regioselective addition to the exocyclic C=C bond of certain indole derivatives, yielding products with significant synthetic value for further chemical transformations (Koz’minykh et al., 2006).
Structural and Synthetic Advances
The synthesis and structural evaluation of indole and gramine derivatives have been reported, demonstrating the versatility of indole-based compounds in organic synthesis and structural chemistry. This includes the synthesis of compounds with potential for further derivatization and exploration of their physical properties (Kukuljan et al., 2016).
Biological Activity
Certain indole derivatives have shown potent biological activities. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, which include an indole-based amine, exhibited cytotoxicity against cancer cell lines and antimicrobial activity, highlighting their potential in medicinal chemistry and drug development (Phutdhawong et al., 2019).
Antimicrobial Agents
The development of new indole derivatives as potential antimicrobial agents has been explored, with studies revealing their efficacy against various microbial strains. This underscores the potential of indole derivatives in addressing the need for new antimicrobials due to rising antibiotic resistance (Kalshetty et al., 2012).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to indole derivatives, showcasing the efficiency of modern synthetic methods in producing complex molecules with potential pharmacological properties more rapidly and with higher yields (Parshotam et al., 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which [2-(1-methyl-1h-indol-3-yl)-2-phenylethyl]amine acetate is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives can affect various biological activities, suggesting that they may influence a range of biochemical pathways . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities , indicating that they may interact with the biochemical pathways related to these processes.
Result of Action
Given that indole derivatives can have a variety of biological activities , it is likely that the effects of this compound’s action would be dependent on its specific targets and mode of action.
Safety and Hazards
Future Directions
Indole derivatives continue to attract attention due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis of new indole derivatives, their biological activities, and their potential as therapeutic agents .
Properties
IUPAC Name |
acetic acid;2-(1-methylindol-3-yl)-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C2H4O2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18)13-7-3-2-4-8-13;1-2(3)4/h2-10,12,15H,11,18H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBRTWLHPKTASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C(CN)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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